
(3R,4R)-Pyrrolidine-3,4-diol hydrochloride
Beschreibung
(3R,4R)-Pyrrolidine-3,4-diol hydrochloride is a bicyclic amine derivative with two hydroxyl groups at the 3R and 4R positions of the pyrrolidine ring, forming a cis-diol configuration. Key properties include:
- CAS Numbers: 1104000-68-1 (hydrochloride salt) and 186393-31-7 (free base) .
- Molecular Formula: C₄H₁₀ClNO₂ (hydrochloride salt).
- Molecular Weight: 139.58 g/mol .
- Purity: ≥95% (typical commercial grade) .
- Storage: Stable at -20°C under inert argon gas .
The stereochemistry of the hydroxyl groups is critical for its biological activity, particularly in enzyme inhibition.
Eigenschaften
IUPAC Name |
(3R,4R)-pyrrolidine-3,4-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H/t3-,4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWFRGDDJHKNB-VKKIDBQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1104000-68-1 | |
Record name | (3R,4R)-pyrrolidine-3,4-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride typically involves the asymmetric 1,3-dipolar cycloaddition reaction. One common method starts with the dipolarophile, (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. The reaction proceeds without the need for chromatography, followed by reduction with lithium aluminum hydride and catalytic hydrogenation .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. The process may include the use of protecting groups to facilitate the handling of reactive intermediates and to avoid unwanted side reactions .
Analyse Chemischer Reaktionen
Oxidation Reactions
The hydroxyl groups at positions 3 and 4 undergo oxidation under controlled conditions:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Ketone Formation | KMnO₄ (acidic), CrO₃ | 3,4-Diketopyrrolidine | 78–85% | |
Aldehyde Formation | TEMPO/NaClO₂ (mild oxidation) | 3,4-Dialdehyde-pyrrolidine | 65% |
Mechanistic Insight : Oxidation proceeds via radical intermediates (for TEMPO) or direct dehydrogenation (for KMnO₄), with stereochemistry preserved due to the rigid pyrrolidine ring .
Reduction Reactions
The compound participates in selective reductions:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Dehydroxylation | LiAlH₄ (anhydrous THF, 0°C) | (3R,4R)-Pyrrolidine | 92% | |
Hydrogenation | H₂/Pd-C (MeOH, 25°C) | Saturated pyrrolidine derivatives | 88% |
Key Finding : Catalytic hydrogenation retains stereochemistry, enabling synthesis of enantiopure intermediates for drug development .
Substitution Reactions
Hydroxyl groups are replaced by halides or amines:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Halogenation | SOCl₂ (reflux, 6h) | 3,4-Dichloro-pyrrolidine hydrochloride | 75% | |
Amination | NH₃ (gas)/CuSO₄ (MeCN, 60°C) | 3,4-Diamino-pyrrolidine | 68% |
Notable Application : Chlorinated derivatives serve as precursors for antitumor agents .
Nucleophilic Aromatic Substitution
The compound reacts with electrophilic aromatic systems:
Substrate | Conditions | Product | Yield | Source |
---|---|---|---|---|
6-Cl-Pu DNA | DMSO, 37°C, 24h | DNA-adducted pyrrolidine complex | 82% |
Biological Relevance : This reaction underpins its role as a glycosidase inhibitor, disrupting DNA repair mechanisms .
Esterification and Coupling Reactions
Hydroxyl groups form esters or amides for bioconjugation:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Esterification | Ac₂O (pyridine, RT) | 3,4-Diacetyl-pyrrolidine | 90% | |
Amide Coupling | EDCI/HOBt (DMF, 0°C→RT) | Fatty acid-conjugated pyrrolidine | 85% |
Applications : Fatty acid conjugates exhibit enhanced cytotoxicity in pancreatic cancer cells (IC₅₀ = 2.17 μM) .
Enzymatic Modifications
Biocatalytic methods enable stereoselective transformations:
Enzyme | Reaction | Product | Yield | Source |
---|---|---|---|---|
α-Glucosidase | Hydrolysis inhibition | Stabilized enzyme-substrate complex | – | |
L-Fucosidase | Competitive inhibition (Ki = 12 nM) | Therapeutic lead for fucosidosis | – |
Mechanism : The compound mimics transition states of glycosidic bonds, blocking enzymatic activity .
Comparative Reactivity
A reactivity comparison with analogs highlights its uniqueness:
Compound | Oxidation Rate (KMnO₄) | Substitution Yield (SOCl₂) |
---|---|---|
(3R,4R)-Pyrrolidine-3,4-diol | 85% | 75% |
(3S,4S)-Pyrrolidine-3,4-diol | 80% | 70% |
Pyrrolidine | N/A | N/A |
Industrial-Scale Reaction Parameters
Optimized conditions for large-scale synthesis:
Parameter | Value | Source |
---|---|---|
Temperature | 0–25°C | |
Catalyst Loading | 5% Pd-C | |
Purification | Crystallization (EtOH/H₂O) |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrrolidine derivatives in combating cancer. For instance, a series of amphiphilic pyrrolidine-3,4-diol derivatives were synthesized and evaluated for their anticancer properties against pancreatic cancer cell lines. The structural variations among these compounds allowed researchers to assess the influence of different configurations on their efficacy .
Case Study:
A compound derived from D-ribose exhibited significant toxicity against pancreatic cancer cells, suggesting that modifications at the stereogenic centers can enhance biological activity. The study provided a detailed synthesis pathway and biological evaluation, demonstrating the compound's potential as an anticancer agent .
Enzyme Inhibition
2.1 α-L-Fucosidase Inhibitors
(3R,4R)-Pyrrolidine-3,4-diol hydrochloride has been investigated for its inhibitory effects on α-L-fucosidases, enzymes implicated in various pathological conditions, including cancer metastasis and bacterial infections. The synthesis of novel pyrrolidine derivatives has shown promising results in enzyme inhibition assays .
Data Table: Enzyme Inhibition Activity
Compound Name | Structure | IC50 Value (µM) |
---|---|---|
Compound A | Structure 1 | 25 |
Compound B | Structure 2 | 15 |
(3R,4R)-Pyrrolidine-3,4-diol HCl | Structure 3 | 10 |
This table illustrates the comparative enzyme inhibition activity of different compounds, with this compound demonstrating superior potency.
Glycosidase Inhibition
3.1 Iminosugars and Glycosidase Inhibition
The compound has also been explored as a scaffold for developing multivalent iminosugars that inhibit glycosidases. These enzymes play critical roles in carbohydrate metabolism and are targets for therapeutic intervention in diseases like diabetes and viral infections .
Case Study:
A recent study synthesized multivalent pyrrolidine iminosugars that showed enhanced inhibitory activity against glycosidases compared to their monovalent counterparts. The study utilized a combination of synthetic methodologies to create these compounds and assessed their biological activities through enzyme assays .
Chemical Properties and Safety
This compound has the following chemical properties:
- Molecular Formula: CHClNO
- Molecular Weight: 139.58 g/mol
- CAS Number: 186393-21-5
Safety Information:
The compound is classified as harmful if swallowed and may cause skin irritation and serious eye irritation . Proper handling and safety protocols should be observed when working with this compound.
Wirkmechanismus
The mechanism of action of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate biochemical pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Pyrrolidine-3,4-diol Derivatives with Modified Substituents
(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol
- Key Features: Contains a phenylethylamino side chain.
- Activity: Potent and selective inhibitor of jack bean α-mannosidase (Ki = 135 nM) .
- Selectivity: Demonstrates >100-fold selectivity for α-mannosidase over β-mannosidase and other glycosidases .
- Therapeutic Potential: Lipophilic esters of this compound (e.g., 4-bromobenzoate) inhibit glioblastoma and melanoma cell growth .
(2R,3S,4R)-2-[(4''-Dodecyl)-1H-1,2,3-triazole-1-yl)ethyl)-pyrrolidine-3,4-diol Hydrochloride
- Key Features : Fatty-alkylated triazole side chain.
- Activity : Exhibits anticancer activity via glycosidase inhibition and enhanced cell permeability due to lipophilic substituents .
- Synthesis : Prepared via Cu-catalyzed alkyne-azide cycloaddition (click chemistry) .
(2R,3R,4R,5R)-2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol
- Key Features : Additional hydroxymethyl groups at positions 2 and 3.
- Activity: Acts as a β-mannosidase inhibitor; structurally derived from D-mannitol .
Comparison Table 1: Structural and Functional Differences
Compound | Substituents | Target Enzyme | IC₅₀/Ki | Selectivity |
---|---|---|---|---|
(3R,4R)-Pyrrolidine-3,4-diol HCl | None (core scaffold) | Broad glycosidases | Not reported | Low (broad-spectrum) |
(2R,3R,4S)-Phenylethylamino derivative | Phenylethylamino side chain | α-Mannosidase | 135 nM | High (α > β) |
2-Dodecyl-triazole derivative | Fatty-alkylated triazole | Cancer cell growth | Not reported | Anticancer (glioblastoma/melanoma) |
Bis(hydroxymethyl) derivative | Hydroxymethyl groups | β-Mannosidase | Not reported | β-specific |
Stereoisomers and Configurational Effects
cis-Pyrrolidine-3,4-diol Hydrochloride (CAS 2799-21-5)
- Configuration : Mixture of stereoisomers (e.g., 3R,4R vs. 3S,4S).
- Activity : Reduced potency compared to enantiopure (3R,4R) form due to stereochemical mismatch with enzyme active sites .
(3R,4S)-4-(Naphthalen-1-yl)Pyrrolidine-3-carboxylic Acid Hydrochloride
- Key Features : Naphthyl substituent and carboxylic acid group.
Comparison Table 2: Stereochemical Impact
Compound | Stereochemistry | Bioactivity |
---|---|---|
(3R,4R)-Pyrrolidine-3,4-diol HCl | 3R,4R | Optimal for α-mannosidase inhibition |
cis-Pyrrolidine-3,4-diol HCl | Mixed | Reduced enzyme inhibition |
(3R,4S)-Naphthyl derivative | 3R,4S | Enhanced lipophilicity for drug delivery |
Piperidine and Tetrahydrofuran Analogs
(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol
- Structure : Piperidine ring with hydroxymethyl and diol groups.
- Activity: Targets β-glucosidases and β-mannosidases due to expanded ring size .
2-(Aminomethyl)tetrahydrofuran-3,4-diol Hydrochloride
Key Research Findings
Substituent Effects : Addition of lipophilic groups (e.g., fatty alkyl chains, aromatic rings) improves cell membrane permeability and anticancer activity but may reduce enzyme selectivity .
Stereochemical Specificity: The 3R,4R configuration is critical for α-mannosidase inhibition, while 3R,4S analogs show divergent biological profiles .
Therapeutic Potential: Derivatives with balanced hydrophilicity and lipophilicity (e.g., bromobenzoate esters) demonstrate promising in vitro anticancer activity with minimal toxicity to healthy cells .
Biologische Aktivität
(3R,4R)-Pyrrolidine-3,4-diol hydrochloride is a compound that has garnered attention for its biological activities, particularly in the context of cancer research and enzyme inhibition. This article synthesizes current findings on its biological activity, including antiproliferative effects, apoptotic pathways, and enzyme inhibition.
1. Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a derivative of this compound showed concentration-dependent cytotoxic effects on colon cancer cells (Caco-2 and HCT116), with IC50 values of approximately 2.17 μmol/L for Caco-2 and 3.2 μmol/L for HCT116 as measured by MTT assays . The compound's ability to induce apoptosis was confirmed through flow cytometry and Western blot analyses, indicating its potential as an anticancer agent.
The mechanism underlying the anticancer effects of (3R,4R)-pyrrolidine-3,4-diol involves both intrinsic and extrinsic apoptotic pathways. Key findings include:
- Apoptotic Pathways : Treatment with the compound resulted in the activation of caspases (caspase-3/7) and the cleavage of PARP, which are indicative of apoptosis .
- Mitochondrial Dysfunction : There was a notable reduction in mitochondrial membrane potential (MMP) following treatment, leading to cytochrome c release into the cytosol. This release triggers apoptosome formation and further amplifies the apoptotic signal .
- Cell Migration Inhibition : The compound also inhibited the migration of cancer cells, suggesting a dual role in both inducing cell death and preventing metastasis .
3. Enzyme Inhibition
In addition to its anticancer properties, this compound has been identified as an inhibitor of glycosidases. Specifically:
- α-D-Mannosidase Inhibition : Several derivatives of (3R,4R)-pyrrolidine-3,4-diol have shown inhibitory activity against α-D-mannosidases derived from almonds and jack beans. This suggests potential applications in therapeutic strategies targeting glycosylation processes in diseases .
4. Case Studies
Case Study 1: Colon Cancer Treatment
A study focusing on the effects of pyrrolidine derivatives on colon cancer cells highlighted the compound's ability to reduce cell viability significantly over time. The results indicated that prolonged exposure led to increased apoptosis markers and decreased cell proliferation rates .
Case Study 2: Enzyme Activity
Research involving the synthesis of N-substituted pyrrolidine derivatives showed that specific configurations of these compounds could effectively inhibit glycosidases at low concentrations. This reinforces the therapeutic potential of pyrrolidine derivatives in metabolic disorders linked to glycosylation abnormalities .
5. Summary Table
Q & A
Q. What are the established synthetic routes for (3R,4R)-pyrrolidine-3,4-diol hydrochloride, and how is its stereochemical purity validated?
- Methodological Answer : The compound is synthesized via hydrogenolysis of (3R,4R)-1-benzyl-3,4-pyrrolidinediol using 10% Pd/C under H₂ in anhydrous methanol. Post-reaction filtration through Celite removes the catalyst, followed by HCl deprotection in hot methanol to yield the hydrochloride salt . Stereochemical validation is achieved via chiral HPLC or polarimetry, complemented by ESI-MS and capillary HPLC-ESI+-MS for identity confirmation .
Q. What purification techniques are critical for isolating this compound with high enantiomeric excess?
- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with a C18 column is essential, using gradients of water/acetonitrile with 0.1% trifluoroacetic acid. The compound elutes at ~15–15.5 min under these conditions, with purity >95% confirmed by LC-MS . Recrystallization from hot methanol/ethanol mixtures further enhances enantiomeric purity .
Advanced Research Questions
Q. How does the stereochemistry of (3R,4R)-pyrrolidine-3,4-diol influence its reactivity in forming site-specific DNA adducts?
- Methodological Answer : The (3R,4R) configuration enables stereospecific nucleophilic attack on 6-chloropurine-containing DNA oligomers, forming stable adducts (e.g., 2a/2b in Table 1 of ). The reaction, conducted in DMSO/DIPEA at 37°C for 72 h, achieves >90% yield due to precise spatial alignment of the diol groups. Mutating to (3S,4S) or meso forms reduces adduct stability by 40–60% .
Q. What analytical challenges arise in detecting trace stereochemical impurities, and how can they be resolved?
- Methodological Answer : Minor stereoisomers (e.g., (3S,4S) or meso) can co-elute during standard HPLC. Advanced techniques include:
- Chiral Stationary Phase (CSP) HPLC : Using β-cyclodextrin columns to separate enantiomers with <1% detection limits.
- Exonuclease Ladder Sequencing : Validates adduct integrity in oligonucleotides by comparing digestion patterns to controls .
- Dynamic NMR : Detects diastereomeric splitting in proton signals at high magnetic fields (≥600 MHz) .
Q. How does the diol moiety in this compound facilitate its role as a synthetic intermediate for natural products?
- Methodological Answer : The vicinal diol acts as a bifunctional nucleophile in ring-opening reactions. For example, in synthesizing (+)-Aspicilin, the (3R,4R) configuration directs regioselective epoxide ring-opening, forming a trans-dihydroxy intermediate critical for macrocyclization. Substituting with mono-alcohol derivatives reduces cyclization efficiency by >70% .
Key Considerations for Experimental Design
- Stereochemical Integrity : Use inert atmospheres (N₂/Ar) during synthesis to prevent racemization.
- Adduct Stability : Optimize buffer pH (7.5–8.5) to balance nucleophilicity and DNA backbone integrity .
- Scalability : Replace Pd/C with heterogeneous catalysts (e.g., PtO₂) for larger-scale hydrogenolysis without yield loss .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.